{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pyrido[1,2-a]pyrimidine core
Preparation Methods
The synthesis of {[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile typically involves multi-step procedures. One common synthetic route includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of {[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s benzylpiperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic effects .
Comparison with Similar Compounds
{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds have been synthesized as potential antifungal agents and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H20N6O |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H20N6O/c24-15-19(16-25)14-20-22(26-21-8-4-5-9-29(21)23(20)30)28-12-10-27(11-13-28)17-18-6-2-1-3-7-18/h1-9,14H,10-13,17H2 |
InChI Key |
IROXCUZVROCFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C(C#N)C#N |
Origin of Product |
United States |
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